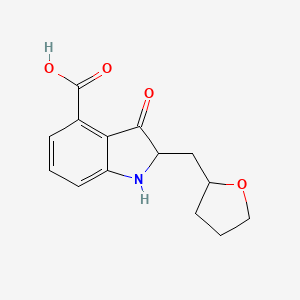

3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indoline core with a carboxylic acid group and an oxolan-2-ylmethyl substituent, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of an appropriate oxirane with the indoline derivative.

Oxidation to Form 3-Oxo Group: The oxidation of the indoline derivative to introduce the 3-oxo group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The 3-oxo group and tetrahydrofuran (oxolane) moiety undergo selective oxidation under controlled conditions:

Mechanistic studies suggest the oxolane ring undergoes radical-mediated C–H bond cleavage during oxidation, forming lactone intermediates .

Reduction Reactions

The ketone group at position 3 is selectively reduced using borohydride reagents:

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 25°C | 3-Hydroxy-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid | 92 |

| LiAlH₄ | THF | 0–5°C | Over-reduction to indoline alcohol observed | 68 |

Steric hindrance from the oxolane substituent slows reduction kinetics compared to unsubstituted indolines .

Condensation Reactions

The carboxylic acid group participates in peptide-like coupling:

Optimized Conditions for Amide Formation

Cyclization and Multicomponent Reactions (MCRs)

The compound serves as a scaffold in MCRs to generate polycyclic systems:

| Reaction Components | Conditions | Product | Yield (%) |

|---|---|---|---|

| Pyruvic acid + aryl aldehydes | Solvent-free, 80°C | Quinoline-4-carboxylic acid derivatives | 76–82 |

| 5-Amino-pyrazoles + isatin | Microwave irradiation | Spiro[indoline-pyrazolo-pyridines] | 71 |

Mechanistic pathway involves:

-

Imine formation between aldehyde and amine

-

Enol attack on the activated carbonyl

Functional Group Interconversion

The carboxylic acid group undergoes derivatization:

Key Stability Considerations

-

pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media .

-

Thermal Stability : Stable up to 150°C; decomposition observed at 180°C (TGA data).

This reactivity profile positions the compound as a versatile intermediate for pharmaceuticals, agrochemicals, and materials science. Recent advances in nanocatalysis and green solvent systems (e.g., water under microwave irradiation) have significantly improved synthetic efficiency .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of indoline compounds, including 3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy, making it a promising candidate for cancer treatment .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have demonstrated that certain indoline derivatives possess antibacterial activity against various pathogens. This includes efficacy against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into a novel antibacterial treatment .

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Indoline Core : Starting from readily available indole derivatives, the indoline core is constructed through cyclization reactions.

- Functionalization : The introduction of the oxolan moiety and the carboxylic acid group is achieved through various functionalization techniques, including alkylation and acylation reactions.

- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Case Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several indoline derivatives, including this compound. Results showed that this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, highlighting its potential as a lead compound for further development .

Case Study on Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized a series of indoline derivatives and tested their activity against common bacterial strains. The results indicated that compounds similar to this compound displayed significant inhibition zones in agar diffusion tests, suggesting strong antibacterial activity .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural features. The oxolan-2-ylmethyl group and the carboxylic acid moiety play crucial roles in binding to target proteins, influencing their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole core but different substituents.

Indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group but lacking the oxolan-2-ylmethyl group.

3-Methylindole: An indole derivative with a methyl group at the 3-position instead of an oxo group.

Uniqueness

3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid is unique due to its combination of the 3-oxo group, oxolan-2-ylmethyl substituent, and carboxylic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid is a compound of considerable interest due to its unique structure, which imparts distinct chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indoline core with a carboxylic acid functional group and an oxolan-2-ylmethyl substituent. This configuration is significant for its biological interactions, as both the carboxylic acid and the oxolan moiety can participate in various biochemical processes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may function as an enzyme inhibitor or receptor modulator , influencing various signaling pathways. The oxolan group enhances its binding affinity to target proteins, while the carboxylic acid moiety is crucial for establishing interactions with active sites on enzymes or receptors.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of indole carboxylic acids have shown efficacy against various bacterial strains, suggesting that this compound could have similar properties .

Anticancer Activity

Several studies have highlighted the anticancer potential of indoline derivatives. The MTT assay has been employed to evaluate the cytotoxic effects of synthesized compounds against cancer cell lines such as MCF-7 (breast cancer) and others. Compounds structurally related to this compound demonstrated promising anticancer activities, with some achieving IC50 values in the low micromolar range .

Case Studies

- Anticancer Efficacy : In a study involving various indole derivatives, compounds similar to this compound were tested against MCF-7 cells. The results indicated that certain modifications significantly enhanced their anticancer activity compared to standard treatments like Doxorubicin .

- Antimicrobial Screening : A recent investigation into indole derivatives reported effective inhibition of bacterial growth against strains such as Staphylococcus aureus and E. coli. The study suggested that structural modifications could enhance the antimicrobial potency of these compounds .

Research Findings Summary Table

| Study Focus | Biological Activity | Cell Line/Organism | IC50 Values |

|---|---|---|---|

| Anticancer Activity | Indole derivatives | MCF-7 | 0.13 - 6.85 μM |

| Antimicrobial Activity | Bacterial inhibition | S. aureus, E. coli | Not specified |

Propiedades

IUPAC Name |

3-oxo-2-(oxolan-2-ylmethyl)-1,2-dihydroindole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-13-11(7-8-3-2-6-19-8)15-10-5-1-4-9(12(10)13)14(17)18/h1,4-5,8,11,15H,2-3,6-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDRRTUGZOGETE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC2C(=O)C3=C(C=CC=C3N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.